molecular formula C22H20N2O4S2 B2560267 N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide CAS No. 923478-73-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide

Cat. No. B2560267
CAS RN: 923478-73-3
M. Wt: 440.53
InChI Key: TXITVWHUISJXBI-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide, also known as BZS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BZS is a small molecule that belongs to the class of benzofuran-based compounds and has been synthesized using various methods.

Scientific Research Applications

Drug Design and CDK2 Inhibition

N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a compound similar in structure to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide, was found to be active in inhibiting CDK2, an important protein kinase involved in cell cycle regulation. This finding emerged from a high throughput screening for CDK2 inhibitors, leading to the discovery of a potent and selective CDK2 inhibitor, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide (compound 4, IC50=20 nM). The research highlights the potential of structurally similar compounds in the development of selective kinase inhibitors for therapeutic applications (Vulpetti et al., 2006).

Synthesis of Cyclic Sulfonamides

Research on the synthesis of cyclic sulfonamides, a novel class of compounds, through intramolecular Diels-Alder reactions, has been conducted. The study synthesized substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides. These findings are significant in the context of developing new chemical entities with potential biological activities, where compounds like N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide could play a role (Greig et al., 2001).

Anticonvulsant Activity

A study focused on synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which is structurally related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide. These compounds were tested for anticonvulsant activity, and several showed protection against picrotoxin-induced convulsion. This research suggests the potential of similar compounds in the development of new anticonvulsant drugs (Farag et al., 2012).

Fluorescent Probes Development

A series of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives were synthesized, exhibiting fluorescent properties in solution. These findings are relevant for the development of fluorescent probes and highlight the potential use of similar structures like N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide in the field of fluorescence-based applications (Bodke et al., 2013).

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-benzylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c25-21(11-6-12-30(26,27)15-16-7-2-1-3-8-16)24-22-23-18(14-29-22)20-13-17-9-4-5-10-19(17)28-20/h1-5,7-10,13-14H,6,11-12,15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXITVWHUISJXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(benzylsulfonyl)butanamide

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